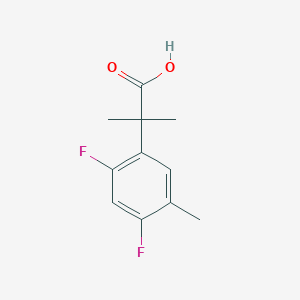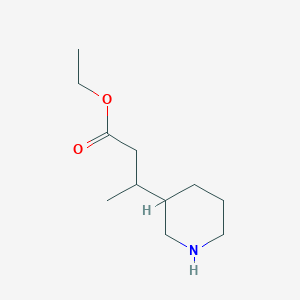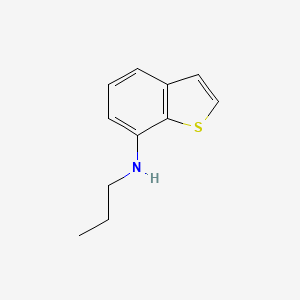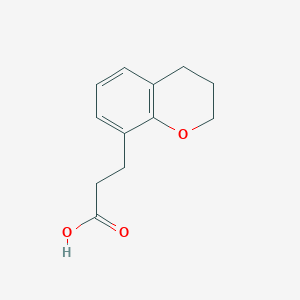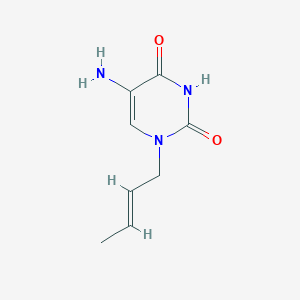
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group at the 5th position and a but-2-en-1-yl group at the 1st position of the tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of urea with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrimidine derivative. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, may also be employed to minimize environmental impact .
化学反应分析
Types of Reactions
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Characterized by the presence of an amino group and a but-2-en-1-yl group.
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2-thione: Similar structure but with a thione group instead of a dione.
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-diol: Similar structure but with diol groups instead of dione.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a but-2-en-1-yl group allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for various applications .
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
5-amino-1-[(E)-but-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+ |
InChI 键 |
VUACKWXRZLUAHL-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/CN1C=C(C(=O)NC1=O)N |
规范 SMILES |
CC=CCN1C=C(C(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


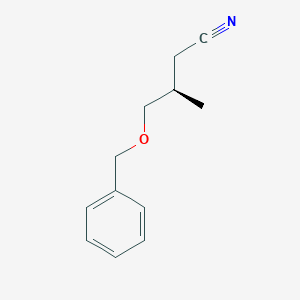
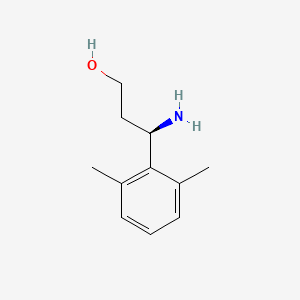
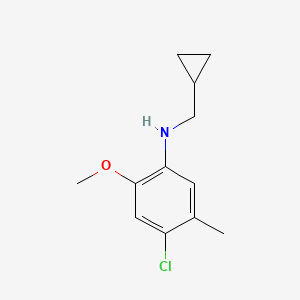
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
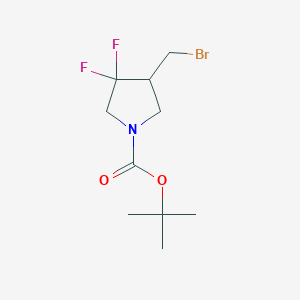
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
